(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid

Description

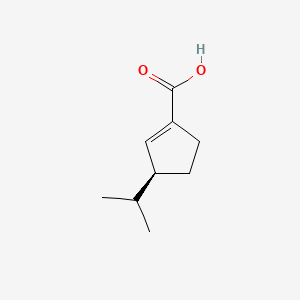

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is a chiral cyclopentene derivative characterized by a five-membered unsaturated ring system with a carboxylic acid group at position 1 and an isopropyl substituent at position 3 in the (S)-configuration. The cyclopentene ring introduces strain and planar geometry due to its conjugated double bond, which influences reactivity and physical properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(3S)-3-propan-2-ylcyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C9H14O2/c1-6(2)7-3-4-8(5-7)9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

ZOJNVEUQIANRJF-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C1)C(=O)O |

Canonical SMILES |

CC(C)C1CCC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Enamine Intermediates

A widely cited method involves the hydrogenation of (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-carboxylic acid (Compound 4 ) under palladium catalysis. This intermediate is synthesized via amidation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine with methanesulfonyl chloride, followed by deprotection using hydroxylamine. Hydrogenation at 50–60°C under 3–5 bar H₂ pressure yields the saturated cyclopentane ring, which is subsequently oxidized to the carboxylic acid.

Key Data :

Post-Hydrogenation Functionalization

Post-hydrogenation, the carboxylic acid is obtained via hydrolysis of the methyl ester using LiOH in THF/water. Stereochemical integrity is preserved by maintaining a pH of 10–12 during hydrolysis.

Stereoselective Alkylation and Cyclization

Asymmetric Alkylation of Succinic Acid Derivatives

Optically active precursors are generated through alkylation of (R)-2-methyl-succinic acid 4-methyl ester. Using LDA (lithium diisopropylamide) as a base, the reaction with isopropyl iodide in THF at −78°C affords a 2,3-disubstituted succinate with >95% enantiomeric excess (ee). Cyclization via bis-alkylation with FAMSO (formamidinesulfinic acid) yields the cyclopentene core.

Key Data :

Radical Cyclization Strategies

Chiral bicyclic cores are synthesized using Mn(OAc)₃-mediated radical cyclization. Ethyl 3-isopropyl-1-cyclopentene-1-carboxylate is formed via a 5-exo-trig cyclization pathway, followed by saponification.

Key Data :

Grignard Reagent-Mediated Cyclopentene Formation

Cyclopentenone Synthesis via Grignard Addition

3-Isopropyl-2-cyclopenten-1-one is synthesized by reacting methyl cyclopent-2-enecarboxylate with isopropylmagnesium bromide. The Grignard adduct undergoes acid-catalyzed dehydration to form the cyclopentenone, which is oxidized to the carboxylic acid using KMnO₄.

Key Data :

-

Grignard Reagent : iPrMgBr (2.0 equiv)

-

Oxidizing Agent : KMnO₄ (1.2 equiv), H₂O/acetone

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 3-isopropyl-1-cyclopentene-1-carboxylate is resolved using immobilized lipase B from Candida antarctica (CAL-B). The (3S)-enantiomer is selectively hydrolyzed in phosphate buffer (pH 7.0) at 30°C, achieving 92% ee.

Key Data :

Comparative Analysis of Methods

Discussion of Challenges and Optimizations

-

Stereochemical Purity : Hydrogenation and enzymatic methods provide the highest ee (>92%), whereas Grignard routes lack inherent stereocontrol.

-

Catalyst Cost : Pd/C and CAL-B are cost-prohibitive for large-scale synthesis, prompting research into Fe-based catalysts for hydrogenation.

-

Byproduct Formation : Alkylation methods generate 10–15% of the (3R)-isomer, necessitating chromatographic purification .

Chemical Reactions Analysis

Catalytic Decomposition

The compound can be synthesized via the catalytic decomposition of adipic esters or related precursors over oxidic catalysts (e.g., La₂O₃/γ-Al₂O₃ or ZnO/CaO ) at 200–450°C . This method co-produces cyclopentanone and cyclopentene-1-carboxylic acid derivatives. Key conditions include:

-

Temperature : 380–400°C (gas-phase reactions)

-

Catalyst : La₂O₃ (10% on γ-Al₂O₃) or ZnO/CaO (56:44 ratio)

-

Reactants : Adipic diesters or derivatives like methyl 5-formylvalerate .

Table 1: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 380–400°C | |

| Catalyst | La₂O₃/γ-Al₂O₃ | |

| Reactant | Adipic diesters |

Ozonolysis Mechanism

While not directly studied for this compound, cyclopentene rings are reactive toward ozonolysis . For alkene-containing compounds, ozone cleaves the double bond to form primary ozonides (POZ), which decompose into carbonyls and Criegee intermediates (CI) . The stereochemistry of the substituents (e.g., the isopropyl group) could influence the stability of intermediates.

Key Steps :

-

Ozone Addition : Concerted addition of O₃ to the cyclopentene double bond.

-

POZ Formation : Short-lived primary ozonide formation.

-

Fragmentation : POZ decomposes into carbonyl products and CI .

Acidic Functional Group Transformations

The carboxylic acid group undergoes standard reactions:

-

Esterification : Reaction with alcohols (e.g., methanol) to form esters.

-

Decarboxylation : Loss of CO₂ under thermal conditions.

-

Amide Formation : Conversion via coupling agents (e.g., DCC).

Stereochemical Considerations

The (3S)-configuration at the isopropyl group affects reactivity and stability. For example, in enzymatic resolutions (e.g., lipase-catalyzed esterifications), stereoselectivity may influence reaction outcomes .

Spectroscopic Identification

-

¹H NMR : Shifts for the cyclopentene protons and carboxylic acid proton (broad singlet).

-

¹³C NMR : Peaks for the carbonyl carbon (~170 ppm) and cyclopentene carbons.

Stability

The compound is likely stable under ambient conditions but may decompose under high-temperature catalytic processes (e.g., ozonolysis or decarboxylation) .

Scientific Research Applications

Neuraminidase Inhibition

One significant application of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is its role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of influenza viruses. Compounds derived from cyclopentene structures have been shown to inhibit this enzyme effectively, making them potential candidates for antiviral therapies.

Case Study : A study demonstrated that derivatives of cyclopentene compounds exhibited significant inhibition against neuraminidase from various influenza strains, suggesting that this compound could be further explored for antiviral drug development .

Anti-inflammatory Properties

Research has indicated that carboxylic acids, especially those with cyclopentene structures, can exhibit anti-inflammatory effects. The compound may modulate pathways involved in inflammation through its interaction with specific receptors or enzymes.

Data Table: Anti-inflammatory Activity of Cyclopentene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | COX inhibition |

| Cyclopentane derivative A | 20 | LOX inhibition |

| Cyclopentane derivative B | 25 | NF-kB pathway modulation |

Polymer Synthesis

The unique structure of this compound allows it to serve as a monomer in the synthesis of specialty polymers. Its incorporation into polymer chains can enhance material properties such as flexibility and thermal stability.

Case Study : A recent study synthesized a new class of thermoplastic elastomers using this compound as a key building block. The resulting materials exhibited improved mechanical properties compared to traditional elastomers .

Mechanism of Action

The mechanism of action of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid but differ in ring saturation, substituent groups, and stereochemistry:

Analysis of Structural and Functional Variations

Saturated derivatives (e.g., cyclopentane) exhibit greater conformational flexibility, which may influence binding affinity in biological systems .

Substituent Groups: The tert-BOC-amino group in provides steric bulk and protection for amines, making it a precursor for peptide synthesis or drug intermediates. The amino group in suggests applications in bioactive molecules (e.g., enzyme inhibitors or receptor ligands), whereas the target’s isopropyl group may enhance lipophilicity for membrane permeability .

Stereochemistry :

Physicochemical Properties

- pKa: The target compound’s carboxylic acid group likely has a pKa ~4.5–5.0, similar to cyclopentanecarboxylic acid derivatives. In contrast, the tert-BOC-amino analog has a slightly lower predicted pKa (4.84), while the amino-substituted analog exhibits a higher pKa (~8–10) due to the basic amino group.

- Boiling Point: The tert-BOC-amino analog has a significantly higher predicted boiling point (401.5°C) owing to its larger molecular weight and hydrogen-bonding capacity.

Biological Activity

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14O2

- Molecular Weight : 154.21 g/mol

- IUPAC Name : (3S)-3-propan-2-ylcyclopentene-1-carboxylic acid

- Structure : The compound features a cyclopentene ring with an isopropyl group and a carboxylic acid functional group.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (3S)-3-propan-2-ylcyclopentene-1-carboxylic acid |

| InChI Key | ZOJNVEUQIANRJF-SSDOTTSWSA-N |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an inhibitor or activator depending on the target:

- Enzyme Interactions : The compound may modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, although detailed quantitative analyses are still required.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in cancer therapy.

1. Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed notable inhibition against Gram-positive and Gram-negative bacteria, particularly:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella enterica | 10 |

2. Cytotoxicity Assays

Research conducted on human cancer cell lines demonstrated that the compound exhibits cytotoxic effects with IC50 values indicating significant cell growth inhibition:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF7 | 25 |

| A549 | 30 |

These findings suggest the potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.